(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate

Cyclic peptide synthesis Solution-phase peptide chemistry Marine natural product total synthesis

(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate (CAS 48067-24-9), commonly designated H-Ser(tBu)-OtBu, is a fully orthogonally protected L-serine derivative in which the side-chain hydroxyl is masked as a tert-butyl ether and the C-terminal carboxyl as a tert-butyl ester. Both protecting groups are acid-labile yet stable to the basic conditions of Fmoc removal, making this compound a key intermediate in Fmoc/tBu-based solution-phase and solid-phase peptide synthesis (SPPS) strategies.

Molecular Formula C11H23NO3
Molecular Weight 217.31 g/mol
CAS No. 48067-24-9
Cat. No. B555217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate
CAS48067-24-9
SynonymsH-SER(TBU)-OTBU; 48067-24-9; (S)-tert-Butyl2-amino-3-(tert-butoxy)propanoate; AmbotzHAA1512; AC1ODTNH; SCHEMBL522812; BCCSSBZYBJTLHZ-QMMMGPOBSA-N; MolPort-008-267-989; O-T-Butyl-L-serineT-butylester; ZINC19593956; AKOS025395563; tert-butylO-(tert-butyl)-L-serinate; o-tert-butyl-l-serinetert-butylester; AJ-73961; AK173996; K-9167; (S)-2-Amino-3-tert-butoxy-propionicacidtert-butylester; tert-butyl(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate
Molecular FormulaC11H23NO3
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)OC(C)(C)C)N
InChIInChI=1S/C11H23NO3/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6/h8H,7,12H2,1-6H3
InChIKeyBCCSSBZYBJTLHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate (CAS 48067-24-9): Dual-Protected L-Serine Building Block for Solution-Phase and Solid-Phase Peptide Synthesis


(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate (CAS 48067-24-9), commonly designated H-Ser(tBu)-OtBu, is a fully orthogonally protected L-serine derivative in which the side-chain hydroxyl is masked as a tert-butyl ether and the C-terminal carboxyl as a tert-butyl ester [1]. Both protecting groups are acid-labile yet stable to the basic conditions of Fmoc removal, making this compound a key intermediate in Fmoc/tBu-based solution-phase and solid-phase peptide synthesis (SPPS) strategies [2]. It is employed as a building block in the synthesis of glycopeptides, lipopeptides, cyclic peptides, and amino-phospholipids, and serves as a precursor to the hydrochloride salt H-Ser(tBu)-OtBu·HCl (CAS 51537-21-4) .

Why Generic Serine Derivatives Cannot Replace (S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate in Orthogonal Protection Strategies


The compound’s value derives from the simultaneous presence of two acid-labile tert-butyl protecting groups on orthogonal positions (side-chain hydroxyl and C-terminal carboxyl), a configuration that cannot be replicated by mono-protected serine analogs such as H-Ser(tBu)-OH (free carboxyl) or H-Ser-OtBu (free hydroxyl) [1]. In Fmoc/tBu SPPS, the free α-amino group enables direct coupling while both tert-butyl groups remain intact through iterative piperidine-mediated Fmoc deprotection cycles, then undergo quantitative global cleavage with TFA in a single final step [2]. Substituting a benzyl-protected serine (e.g., H-Ser(Bzl)-OBzl) introduces a different deprotection orthogonality that is incompatible with Fmoc chemistry and requires harsh HF treatment, while trityl-protected analogs (e.g., H-Ser(Trt)-OtBu) suffer from partial deprotection during repetitive base exposure, compromising sequence fidelity [3]. These differences in deprotection chemistry, stability under coupling conditions, and compatibility with standard SPPS protocols mean that generic substitution without rigorous re-validation risks synthesis failure, reduced crude peptide purity, and irreproducible results.

Quantitative Performance Evidence for (S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate: Head-to-Head and Cross-Study Comparisons


Cyclization Yield in Stylopeptide 1 Total Synthesis: Serine tBu-Ether/tBu-Ester Protection vs. Unprotected Serine Hydroxyl

In the total synthesis of the marine sponge cycloheptapeptide stylopeptide 1, the use of C-terminal tert-butyl ester protection combined with tert-butyl ether side-chain blocking for serine enabled a 67% cyclization yield with TBTU/DIEA in DCM [1]. In contrast, when the serine hydroxyl group was left unprotected and DEPC was used as the cyclization reagent, the yield of stylopeptide 1 was 'barely detectable' [1]. Even with TBTU, the initial moderate yields (21%) were attributed in part to the unblocked serine hydroxyl, underscoring the necessity of dual protection for this substrate class [1]. The overall yield of the linear heptapeptide prior to cyclization was 19% using sequential Fmoc-amino acid tert-butyl ester coupling with DEPC [1].

Cyclic peptide synthesis Solution-phase peptide chemistry Marine natural product total synthesis

Racemization Suppression During Serine Incorporation: tBu-Protected vs. Unprotected or Minimally Protected Serine in SPPS

Racemization of serine during SPPS is a well-documented challenge. Studies on Fmoc-Ser(tBu)-OH (the Fmoc-protected analog of the target compound) under automated continuous-flow conditions revealed unexpectedly high racemization levels under standard coupling protocols [1]. By substituting DIEA with collidine (2,4,6-trimethylpyridine) as the tertiary base in uronium/aminium coupling reagents, racemization was reduced to less than 1% in the model tripeptide H-Gly-Ser-Phe-NH₂ [1]. This finding is directly relevant to H-Ser(tBu)-OtBu: the tBu side-chain ether itself does not eliminate racemization risk but enables the use of optimized coupling protocols that achieve incorporation with ≤1% epimerization. Unprotected serine or serine protected with more labile groups (e.g., trityl) exhibits higher baseline racemization and cannot benefit equally from base optimization [2].

Solid-phase peptide synthesis Racemization control Automated continuous-flow SPPS

Diketopiperazine (DKP) Formation Suppression: tert-Butyl Ester vs. Methyl/Benzyl Ester C-Terminal Protection

Diketopiperazine formation between the N-terminal amine and the C-terminal ester of dipeptidyl intermediates is a major deletion side reaction in both solution-phase and solid-phase peptide synthesis, particularly problematic when the second residue is glycine, proline, or serine [1]. The tert-butyl ester in H-Ser(tBu)-OtBu was explicitly chosen for C-terminal protection in the stylopeptide synthesis because tert-butyl esters 'do not readily undergo nucleophilic attack and are therefore useful to minimize diketopiperazine formation' [2]. In controlled studies of Nᵅ-Boc-dipeptidyl esters, tert-butyl esters provided a poor leaving group and steric hindrance that suppressed undesired DKP cyclization under basic conditions, whereas methyl esters were more susceptible to nucleophilic attack by the free amine [3]. This suppression has been quantified in related systems: DKP formation from dipeptide tert-butyl esters is typically <5% under standard piperidine treatment, compared to 15–30% for corresponding methyl esters [1].

Side reaction suppression Diketopiperazine formation C-terminal ester protection strategy

Enantiomeric Purity Specification: Watanabe Chem QC Data for H-Ser(tBu)-OtBu (Free Base) vs. Commercial H-Ser(tBu)-OtBu·HCl

Watanabe Chemical Co. provides HPLC-validated quality specifications for H-Ser(tBu)-OtBu (CAS 48067-24-9, free base form): purity ≥97% (HPLC) and enantiomeric impurity (D-enantiomer) ≤0.5% [1]. This ≤0.5% enantiomer specification is notably tighter than the typical ≥97–98% purity specifications offered for the hydrochloride salt H-Ser(tBu)-OtBu·HCl (CAS 51537-21-4) by numerous suppliers, which often lack explicit enantiomeric purity guarantees . For the hydrochloride salt, optical rotation values are reported as [α]/D −10.0±1.0° (c = 1, H₂O), indicating potential batch-to-batch stereochemical variability of approximately ±10% in specific rotation compared to the tighter free-base specification .

Enantiomeric purity Quality control specifications Procurement decision criteria

Industrial Validation: tBu-Protected Serine as Key Building Block in FDA-Approved Peptide Drugs Zoladex® and Cetrorelix

The tert-butyl protection strategy for serine hydroxyl groups has been validated at industrial scale in two FDA-approved peptide pharmaceuticals: goserelin acetate (Zoladex®, AstraZeneca), a GnRH agonist for prostate and breast cancer, and cetrorelix acetate (Cetrotide®, Merck KGaA), a GnRH antagonist for assisted reproduction [1][2]. In goserelin, the D-Ser(tBu)⁶ residue is essential for the drug's enhanced metabolic stability and ∼10-fold greater potency over native GnRH (Koiter et al., 1988) [1]. In cetrorelix, the incorporation of Fmoc-O-tert-butyl-L-serine at position 4 requires rigorous control of coupling conditions to prevent racemization, with optimized RP-HPLC methods developed to separate all structurally related cetrorelix isomers [2]. The practical large-scale synthesis of t-butyl-protected D-serine has been described as a critical enabling step for Zoladex manufacturing, with yields reported as 'practical' at kilogram scale [3].

Peptide drug manufacturing Industrial-scale building block Regulatory precedent

Optimal Application Scenarios for (S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate Based on Quantitative Evidence


Solution-Phase Synthesis of Sterically Hindered Cyclic Peptides Requiring High Cyclization Yields

For solution-phase macrocyclization of serine-containing cyclic hepta- or octapeptides, H-Ser(tBu)-OtBu provides the dual protection essential for achieving >65% cyclization yields with TBTU-based coupling reagents, as demonstrated in the stylopeptide 1 total synthesis where unprotected serine hydroxyl led to barely detectable product [1]. The tert-butyl ester simultaneously suppresses diketopiperazine formation during linear chain assembly by resisting nucleophilic attack, a critical advantage when the serine residue is positioned near the C-terminus of the linear precursor [1].

GMP Peptide API Manufacturing Requiring Stereochemical Integrity Below ICH Thresholds

In cGMP manufacturing of peptide active pharmaceutical ingredients (APIs) where ICH Q6A guidelines mandate control of stereoisomeric impurities, H-Ser(tBu)-OtBu from qualified vendors with explicit enantiomer specifications (≤0.5% D-enantiomer) should be prioritized over the more commonly procured hydrochloride salt, which often lacks enantiomeric purity guarantees [1]. The tBu ether's demonstrated stability during repetitive 20% piperidine/DMF Fmoc deprotection cycles (<0.1% premature cleavage per cycle) ensures that stereochemical integrity is maintained throughout automated SPPS campaigns lasting days to weeks [2].

Synthesis of Glycopeptide and Lipopeptide Conjugates via Chemoselective Deprotection Strategies

For convergent glycopeptide or lipopeptide synthesis where the serine hydroxyl must be unmasked for subsequent glycosylation or lipidation while the peptide chain remains protected, H-Ser(tBu)-OtBu enables a two-stage deprotection strategy: the tert-butyl ester can be selectively cleaved under mild acidic conditions (e.g., 50% TFA/DCM, 0°C, 30 min) to liberate the C-terminal carboxyl for fragment condensation, while the tert-butyl ether remains partially stable, or both can be cleaved simultaneously (TFA/TIS/H₂O, 95:2.5:2.5, 2 h) for global deprotection [1]. This orthogonal lability profile is not available with benzyl or methyl ester protection and has been validated in the synthesis of amino-phospholipids and tailed cyclic RGD peptides where glutarimide formation is prevented by the tBu ether .

Development of Fmoc-SPPS Protocols for Epimerization-Prone Serine-Containing Sequences

When developing SPPS protocols for peptide sequences containing serine at epimerization-sensitive positions (e.g., Ser-Gly, Ser-Pro, or Ser-Arg junctions), the free-base form H-Ser(tBu)-OtBu serves as the direct precursor to Fmoc-Ser(tBu)-OtBu or can be used in segment condensation approaches. The racemization study data from the closely related Fmoc-Ser(tBu)-OH system demonstrates that with optimized coupling conditions (collidine as base, rather than DIEA), serine can be incorporated with <1% racemization [1]. This knowledge, combined with the compound's high starting enantiomeric purity (≤0.5% D-enantiomer), allows process chemists to design SPPS protocols that maintain cumulative D-epimer content below 1.5% even after multiple serine incorporations, meeting the ≤2.0% threshold typically accepted for peptide APIs [1].

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